![molecular formula C25H25FN2O B2383857 1-(2-fluorobenzyl)-2-((2-isopropyl-5-methylphenoxy)methyl)-1H-benzo[d]imidazole CAS No. 638140-41-7](/img/structure/B2383857.png)
1-(2-fluorobenzyl)-2-((2-isopropyl-5-methylphenoxy)methyl)-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluorobenzyl)-2-((2-isopropyl-5-methylphenoxy)methyl)-1H-benzo[d]imidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorobenzyl)-2-((2-isopropyl-5-methylphenoxy)methyl)-1H-benzo[d]imidazole typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.
Introduction of the 2-fluorobenzyl group: This step may involve the alkylation of the benzimidazole core with 2-fluorobenzyl chloride under basic conditions.
Attachment of the 2-isopropyl-5-methylphenoxy group: This can be done through a nucleophilic substitution reaction where the benzimidazole derivative reacts with 2-isopropyl-5-methylphenol in the presence of a suitable base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-fluorobenzyl)-2-((2-isopropyl-5-methylphenoxy)methyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of more saturated compounds.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its structural similarity to other bioactive benzimidazole derivatives.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-fluorobenzyl)-2-((2-isopropyl-5-methylphenoxy)methyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-chlorobenzyl)-2-((2-isopropyl-5-methylphenoxy)methyl)-1H-benzo[d]imidazole
- 1-(2-bromobenzyl)-2-((2-isopropyl-5-methylphenoxy)methyl)-1H-benzo[d]imidazole
- 1-(2-methylbenzyl)-2-((2-isopropyl-5-methylphenoxy)methyl)-1H-benzo[d]imidazole
Uniqueness
1-(2-fluorobenzyl)-2-((2-isopropyl-5-methylphenoxy)methyl)-1H-benzo[d]imidazole is unique due to the presence of the fluorine atom in the benzyl group. Fluorine atoms can significantly influence the biological activity and chemical properties of organic compounds, often enhancing their stability and binding affinity to molecular targets.
Propiedades
IUPAC Name |
1-[(2-fluorophenyl)methyl]-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN2O/c1-17(2)20-13-12-18(3)14-24(20)29-16-25-27-22-10-6-7-11-23(22)28(25)15-19-8-4-5-9-21(19)26/h4-14,17H,15-16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXICZYGSAEPHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
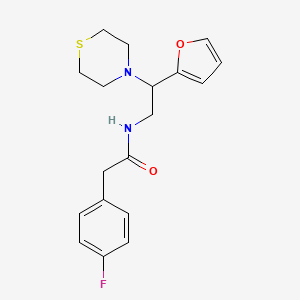
![2-Chloro-1-[2-(5-chlorothiophen-2-yl)morpholin-4-yl]propan-1-one](/img/structure/B2383777.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-phenylpropanamide](/img/structure/B2383779.png)
![6-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2383780.png)
![2-[6-amino-3-(4-bromophenyl)-5-cyano-1H,4H-pyrano[2,3-c]pyrazol-4-yl]phenyl morpholine-4-carboxylate](/img/structure/B2383781.png)
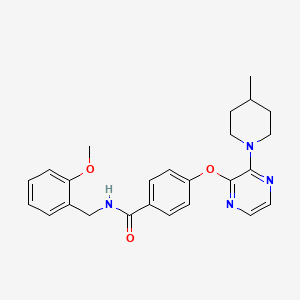
![2-((3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2383785.png)

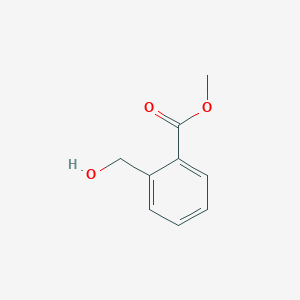
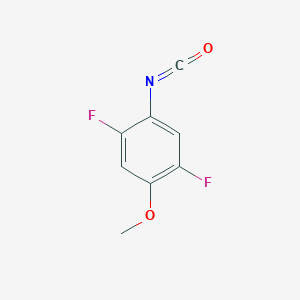
![6-(4-fluorophenyl)-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2383791.png)
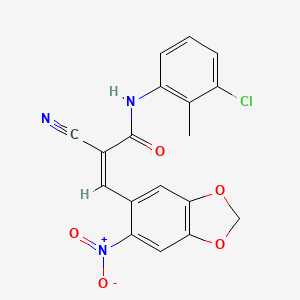
![Ethyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2383793.png)
![1-[6-(4-Methoxyphenyl)pyridazin-3-yl]-N-(4-methylpiperazin-1-yl)piperidine-3-carboxamide](/img/structure/B2383794.png)
